molecular formula C15H18N2O B7466078 4-cyano-N-cyclohexyl-N-methylbenzamide

4-cyano-N-cyclohexyl-N-methylbenzamide

Cat. No.: B7466078
M. Wt: 242.32 g/mol
InChI Key: CHPHXVHDRUZVPF-UHFFFAOYSA-N
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Description

4-cyano-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C15H18N2O It is a derivative of benzamide, featuring a cyano group at the para position of the benzene ring, and cyclohexyl and methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

    Formation of 4-cyanobenzoyl chloride: This is achieved by reacting 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with cyclohexylamine and methylamine in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and the corresponding amines.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 4-cyanobenzoic acid, cyclohexylamine, and methylamine.

    Reduction: 4-aminomethyl-N-cyclohexyl-N-methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclohexyl-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group can interact with nucleophilic sites on proteins, while the cyclohexyl and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-methylbenzamide
  • 4-cyano-N,N-dimethylbenzamide
  • 4-cyano-N-cyclohexylbenzamide

Uniqueness

4-cyano-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both cyclohexyl and methyl groups attached to the nitrogen atom of the amide group. This structural feature can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

4-cyano-N-cyclohexyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPHXVHDRUZVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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